molecular formula C18H20N2O2 B2650843 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine CAS No. 2418732-66-6

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine

Cat. No.: B2650843
CAS No.: 2418732-66-6
M. Wt: 296.37
InChI Key: VYHIVPKCXBCSTE-UHFFFAOYSA-N
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Description

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Aziridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine involves its interaction with specific molecular targets. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The phenoxy and pyridine rings contribute to the compound’s ability to interact with hydrophobic pockets in target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)benzene
  • 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)quinoline

Uniqueness

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is unique due to the presence of the aziridine moiety, which imparts distinct reactivity and biological activity. The combination of the phenoxy and pyridine rings also provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-4-18(22-16-7-9-19-10-8-16)17(3-1)21-13-15-12-20(15)11-14-5-6-14/h1-4,7-10,14-15H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHIVPKCXBCSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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